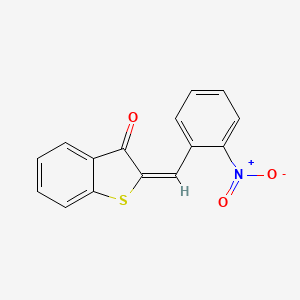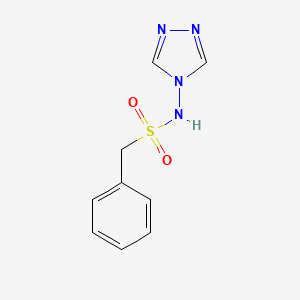![molecular formula C21H20F2N2O2 B5509443 (1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound mentioned falls under the category of heterocyclic compounds, which are of great interest in pharmaceutical and medicinal chemistry due to their diverse biological activities. Benzothiazoles, benzodiazepines, and their derivatives are notable examples of heterocyclic compounds that have been extensively studied for their pharmaceutical applications, including their roles in antimicrobial, anticancer, and other therapeutic areas.
Synthesis Analysis
The synthesis of heterocyclic compounds like benzothiazoles and benzodiazepines involves various strategies, including condensation reactions, cyclization processes, and rearrangements. Techniques such as the Suzuki coupling reaction for the synthesis of biaryl structures, followed by lactonization or the use of Michael acceptors with dicarbonyl compounds, are common (Mazimba, 2016; Nguyen Thi Chung et al., 2023).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is characterized by the presence of a cyclic core containing at least one atom other than carbon. The structure influences the compound's reactivity, biological activity, and interaction with biological targets. The analysis of molecular structures, including X-ray crystallography and NMR spectroscopy, is essential for understanding the properties and potential applications of these compounds (Pluta et al., 2020).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions, including halogenation, nitration, and sulfonation, which modify their chemical properties and enhance their biological activities. For example, the reaction of heterocyclic compounds with free chlorine can yield halogenated by-products, influencing their stability and reactivity (Haman et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research has shown that derivatives of diazabicyclo[3.2.2]nonanones, including compounds similar to "(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one," have been synthesized and evaluated for their cytotoxic activities against human tumor cell lines. Notably, certain methyl ethers derived from these compounds demonstrated significant cell growth inhibition, particularly against the small cell lung cancer cell line A-427, suggesting a specific target within this cell line. The study highlighted the importance of stereochemistry in enhancing the compounds' σ1 receptor affinity and cytotoxic effects (Geiger et al., 2007).
Imaging Applications
Derivatives of diazabicyclo[3.2.2]nonanones have also been investigated for their potential in imaging, specifically in positron emission tomography (PET) imaging of α7-nicotinic acetylcholine receptors (α7-nAChRs). A study synthesized a new series of these derivatives, displaying high binding affinities and selectivity for α7-nAChRs. Two radiolabeled members of this series were shown to effectively enter the mouse brain and label α7-nAChRs specifically, indicating their potential as PET radioligands for imaging α7-nAChRs in non-human primates (Gao et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,5R)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O2/c22-17-7-4-8-18(23)19(17)21(27)24-12-15-9-10-16(13-24)25(20(15)26)11-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRHPKMUZWGOTM-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)


![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)
![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)
![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)
![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)